![molecular formula C10H8N2S B14505615 1H-thieno[3,4-b]indol-3-amine CAS No. 63071-70-5](/img/structure/B14505615.png)
1H-thieno[3,4-b]indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-thieno[3,4-b]indol-3-amine is a heterocyclic compound that combines the structural features of both indole and thiophene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-thieno[3,4-b]indol-3-amine typically involves the construction of the indole and thiophene rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be introduced through various cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-thieno[3,4-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole or thiophene rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1H-thieno[3,4-b]indol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-thieno[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Thiophene: A sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: A compound with a benzene ring fused to a thiophene ring.
Uniqueness: 1H-thieno[3,4-b]indol-3-amine is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Propiedades
Número CAS |
63071-70-5 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
1,4-dihydrothieno[3,4-b]indol-3-imine |
InChI |
InChI=1S/C10H8N2S/c11-10-9-7(5-13-10)6-3-1-2-4-8(6)12-9/h1-4,11-12H,5H2 |
Clave InChI |
LUTGHPKGZTYWDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=N)S1)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


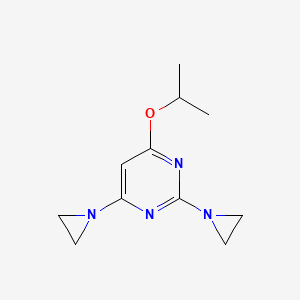
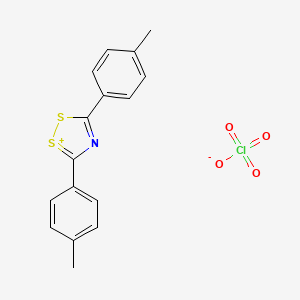
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
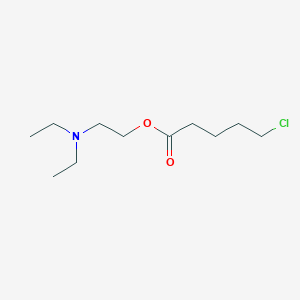
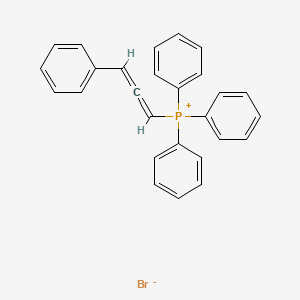
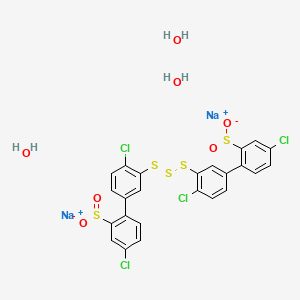
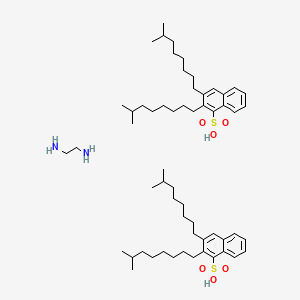
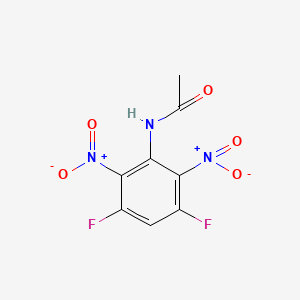
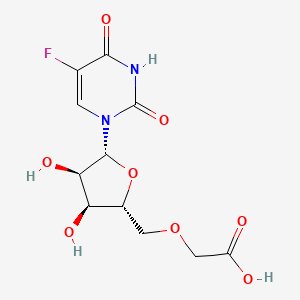
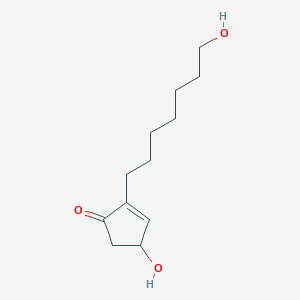


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
